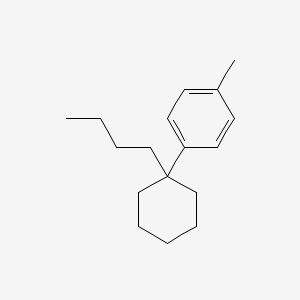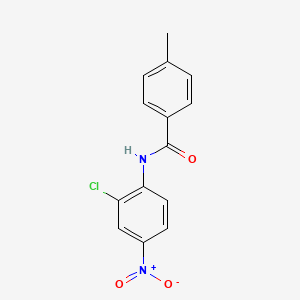
Oxirane-2,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane-2,2-dicarbonitrile is a chemical compound characterized by the presence of an oxirane ring and two cyano groups. It is a versatile intermediate in organic synthesis, often used in the preparation of various heterocyclic compounds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxirane-2,2-dicarbonitrile can be synthesized through the Darzens reaction, which involves the reaction of carbonyl compounds with haloacetonitriles in the presence of a base . This method is efficient and widely used in organic synthesis. Another common method is the epoxidation of vinyl cyanides using lithium hypochlorite in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Darzens reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Oxirane-2,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane-2,2-dicarboxamides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Tertiary amines and carboxylic acids are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxirane-2,2-dicarboxamides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Oxirane-2,2-dicarbonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of oxirane-2,2-dicarbonitrile involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects. The compound’s cyano groups also play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Oxirane-2,2-dicarboxamides: These compounds are similar in structure but contain amide groups instead of cyano groups.
Vinyl cyanides: These compounds are precursors in the synthesis of oxirane-2,2-dicarbonitrile and share similar reactivity.
Uniqueness: this compound is unique due to its bifunctional nature, combining the reactivity of both the oxirane ring and the cyano groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
105805-08-1 |
|---|---|
Molekularformel |
C4H2N2O |
Molekulargewicht |
94.07 g/mol |
IUPAC-Name |
oxirane-2,2-dicarbonitrile |
InChI |
InChI=1S/C4H2N2O/c5-1-4(2-6)3-7-4/h3H2 |
InChI-Schlüssel |
RVSSNDYLRINIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


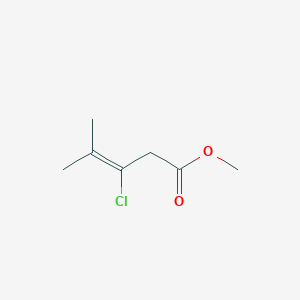

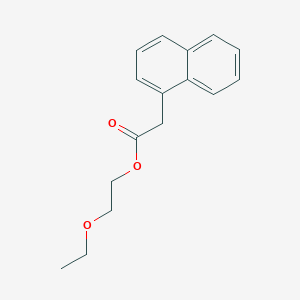
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
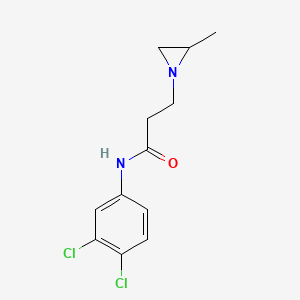
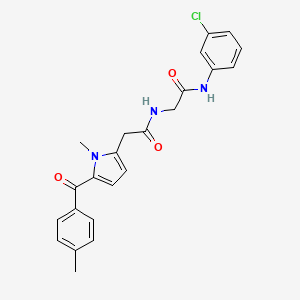
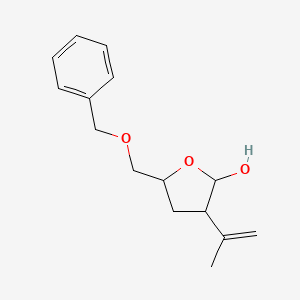
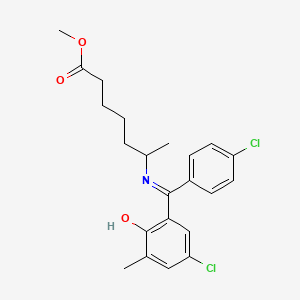
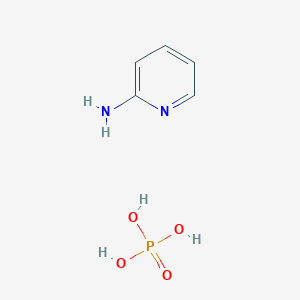
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

